4-Tert-butylpyridine-3-carboxylic acid hydrochloride

Catalog No.
S2708856
CAS No.
1909315-98-5
M.F
C10H14ClNO2
M. Wt
215.68
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylpyridine-3-carboxylic acid hydrochlori...

CAS Number

1909315-98-5

Product Name

4-Tert-butylpyridine-3-carboxylic acid hydrochloride

IUPAC Name

4-tert-butylpyridine-3-carboxylic acid;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.68

InChI

InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-4-5-11-6-7(8)9(12)13;/h4-6H,1-3H3,(H,12,13);1H

InChI Key

YPWVLZIDGWAUID-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=NC=C1)C(=O)O.Cl

Solubility

not available

4-Tert-butylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H14ClNC_9H_{14}ClN and a molecular weight of approximately 171.67 g/mol. It is characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group and a tert-butyl group at the 4-position. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in pharmaceuticals and organic synthesis .

The reactivity of 4-tert-butylpyridine-3-carboxylic acid hydrochloride can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid moiety can donate a proton, allowing it to participate in acid-base reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, particularly under acidic conditions.
  • Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile in substitution reactions, particularly when reacting with alkyl halides or acyl chlorides .

The synthesis of 4-tert-butylpyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be formed using cyclization methods.
  • Introduction of the Carboxylic Acid Group: This can be achieved through oxidation of suitable intermediates or by using carboxylation techniques.
  • Tert-butyl Substitution: The introduction of the tert-butyl group may be performed via alkylation reactions using tert-butyl halides.
  • Formation of Hydrochloride Salt: The final step involves reacting the free base with hydrochloric acid to yield the hydrochloride salt form .

4-Tert-butylpyridine-3-carboxylic acid hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Organic Synthesis: Utilized as a reagent in organic chemistry for various transformations due to its nucleophilic properties.
  • Research: Employed in biological studies to investigate its effects on different biological systems .

Interaction studies involving 4-tert-butylpyridine-3-carboxylic acid hydrochloride focus on its binding affinity with various biological targets. Research may involve:

  • Enzyme Inhibition Studies: Evaluating how the compound affects enzyme activity, potentially leading to therapeutic applications.
  • Receptor Binding Assays: Investigating interactions with specific receptors to understand its pharmacological profile .

Several compounds share structural similarities with 4-tert-butylpyridine-3-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Tert-butylpyridine-2-carboxylic acid hydrochlorideC9H14ClNSubstituent at the 2-position instead of 3-position
4-Methylpyridine-3-carboxylic acid hydrochlorideC8H10ClNContains a methyl group instead of tert-butyl
2-Tert-butylpyridine-5-carboxylic acid hydrochlorideC9H14ClNDifferent position for tert-butyl substitution

Uniqueness

The uniqueness of 4-tert-butylpyridine-3-carboxylic acid hydrochloride lies in its specific combination of substituents on the pyridine ring, which influences its chemical reactivity and potential biological activity compared to other similar compounds. The presence of both a tert-butyl group and a carboxylic acid functionality at specific positions allows for diverse applications in synthetic chemistry and pharmacology .

Dates

Modify: 2023-08-16

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